molecular formula C30H24N4O4S B2719400 9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide CAS No. 422276-79-7

9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide

Cat. No.: B2719400
CAS No.: 422276-79-7
M. Wt: 536.61
InChI Key: DNETXGUVXPOZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) with a carboxamide group at position 5. Key substituents include:

  • A 5-acetyl-2-methoxyphenylmethylsulfanyl moiety at position 9, contributing hydrophobic and electron-donating properties.
  • An N-(furan-2-yl)methyl group, introducing aromatic heterocyclic character. Its design aligns with strategies for enhancing metabolic stability and binding affinity through rigid polycyclic frameworks and tailored substituents .

Properties

IUPAC Name

6-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O4S/c1-18(35)19-10-12-27(37-2)21(14-19)17-39-30-33-25-15-20(29(36)31-16-22-6-5-13-38-22)9-11-23(25)28-32-24-7-3-4-8-26(24)34(28)30/h3-15H,16-17H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNETXGUVXPOZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C5=NC6=CC=CC=C6N52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzimidazo[1,2-c]quinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and anthranilic acid derivatives under acidic or basic conditions.

    Thioether Formation:

    Furan Ring Introduction: The N-(2-furylmethyl) group can be introduced via an alkylation reaction using 2-furylmethyl halide in the presence of a base.

    Final Functionalization: The carboxamide group is typically introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Pathways: Affecting signaling pathways by interacting with key proteins or receptors.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares structural motifs with several analogs (Table 1):

  • ZINC9116207 (): Contains a triazatricyclo core with a hydroxymethyl group and 4-methoxyphenyl substituent.
  • N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide (): Features a furan-carboxamide backbone and acetylphenyl group, mirroring substituents in the target compound.
  • 433943-63-6 (): Includes a thiadiazolylsulfanyl group and methoxy-nitrophenyl substituent. While structurally distinct, its sulfanyl-acetamide motif parallels the target’s sulfanyl linkage, suggesting shared reactivity or binding interactions .
Substituent Analysis and Impact on Bioactivity
  • Acetylphenyl vs.
  • Furan-Methyl vs. Sulfamoyl : The furan-methyl group in the target compound may improve membrane permeability compared to polar sulfamoyl groups in ’s compound 26, which is reported as a MMP-13 inhibitor .
Computational Similarity Assessment
  • Tanimoto Coefficient : Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows ~65–70% similarity to ZINC9116207 and N-(4-acetylphenyl)-5-sulfamoylfuran-2-carboxamide, based on shared substructures (e.g., carboxamide, acetylphenyl) .
  • Graph-Based Comparison : The triazatetracyclo core poses challenges for traditional fingerprint methods, necessitating graph-theoretical approaches to evaluate topological equivalence. Such methods reveal closer similarity to ZINC9116207 (~75%) due to shared polycyclic nitrogen frameworks .

Data Tables of Comparative Analysis

Table 1. Structural and Computational Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (Da) Similarity Index (Tanimoto) Reported Bioactivity
Target Compound Triazatetracyclo 5-Acetyl-2-methoxyphenyl, furan-methyl ~550 (estimated) N/A Hypothesized kinase inhibition
ZINC9116207 () Triazatricyclo 4-Methoxyphenyl, hydroxymethyl 532.60 65% Unknown
N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide () Furan-carboxamide 4-Acetylphenyl, sulfamoyl 322.33 70% MMP-13 inhibitor
433943-63-6 () Thiadiazolylsulfanyl Methoxy-nitrophenyl, acetamide 354.83 55% Unknown

Biological Activity

The compound 9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide represents a complex structure with potential biological activities. This article aims to explore its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound contains multiple functional groups that may contribute to its biological activity:

  • Aromatic rings : The presence of methoxy and acetyl groups may enhance lipophilicity and facilitate interactions with biological targets.
  • Thioether linkage : The sulfanyl group may play a role in redox reactions or in stabilizing interactions with proteins.
  • Furan moiety : Known for its diverse biological activities, the furan ring could be crucial for the compound's pharmacological properties.

Molecular Formula

The molecular formula is C24H30N4O5SC_{24}H_{30}N_{4}O_{5}S.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives featuring furan and methoxyphenyl groups have shown potent activity against various cancer cell lines.

CompoundIC50 (µM)Mechanism of Action
Compound 7c0.09Inhibition of tubulin polymerization
Compound 11a0.06Induction of apoptosis via G2/M phase arrest

These compounds demonstrated higher potency than colchicine, a well-known antitumor agent, suggesting that the target compound might exhibit similar or enhanced antitumor effects through comparable mechanisms .

The proposed mechanism involves binding to the colchicine site on tubulin, inhibiting microtubule formation which is crucial for cell division. Molecular docking studies have indicated that the compound can form hydrogen bonds with key residues in the binding site, enhancing its inhibitory effect on tubulin polymerization .

Case Studies

  • Study on Cell Lines : A study evaluated the cytotoxic effects of related compounds on leukemia cells (SR cell line). The results indicated significant apoptosis induction and cell cycle arrest at G2/M phase for compounds with structural similarities to our target compound .
  • Molecular Docking Analysis : Docking studies revealed that the compound can effectively bind to tubulin's colchicine site, suggesting a potential for development as a chemotherapeutic agent .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The presence of methoxy groups may enhance oral bioavailability.
  • Metabolism : The sulfanyl group could undergo oxidation or conjugation reactions.
  • Excretion : Potentially eliminated via renal pathways; further studies are needed to confirm this.

Toxicity studies are essential to ensure safety profiles before clinical applications can be considered.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.